N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid
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Overview
Description
N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure. The compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to act as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the protection and deprotection of amino groups, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or reduced bicyclic structures.
Scientific Research Applications
N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during synthetic procedures, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid is unique due to its use of the Fmoc group, which is base-labile and can be removed under mild conditions without affecting other functional groups. This makes it particularly useful in solid-phase peptide synthesis (SPPS) where selective deprotection is crucial .
Properties
IUPAC Name |
(3R,4S,6S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)20-12-21(23(28)29)26(3,13-22(20)25)27-24(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t20?,21-,22-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJGQLLPQKSSM-FWLOSBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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